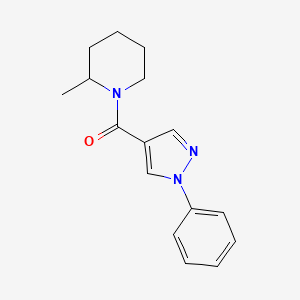![molecular formula C15H13BrINO B7520822 N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide](/img/structure/B7520822.png)
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Amidation: The final step involves the formation of the benzamide structure by reacting the brominated and iodinated benzene derivative with N-methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzamides.
Applications De Recherche Scientifique
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound may also interact with enzymes or receptors, modulating their activity through binding and inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-chlorophenyl)methyl]-3-iodo-N-methylbenzamide
- N-[(2-fluorophenyl)methyl]-3-iodo-N-methylbenzamide
- N-[(2-bromophenyl)methyl]-3-chloro-N-methylbenzamide
Uniqueness
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. These halogen atoms can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-18(10-12-5-2-3-8-14(12)16)15(19)11-6-4-7-13(17)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUYLVVZYFDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7520754.png)
![2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide](/img/structure/B7520759.png)

![2-(2-amino-2-oxoethoxy)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)benzamide](/img/structure/B7520768.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7520770.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B7520775.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-cyanophenyl)methylsulfanyl]benzoate](/img/structure/B7520788.png)
![2-(4-bromophenoxy)-N'-[2-(2-fluorophenoxy)acetyl]acetohydrazide](/img/structure/B7520802.png)
![N-[(4-methylphenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7520805.png)
![4-chloro-N-[4-(dimethylcarbamoyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7520812.png)
![4-[3-(4-Fluorophenyl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7520820.png)
![3-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]propanenitrile](/img/structure/B7520828.png)
![2-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7520836.png)
